Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1392804-60-2
VCID: VC2719366
InChI: InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H
SMILES: COC(=O)C12CC(C1)CCN2.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

CAS No.: 1392804-60-2

Cat. No.: VC2719366

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride - 1392804-60-2

Specification

CAS No. 1392804-60-2
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Standard InChI Key STJZJNMZEARKOJ-UHFFFAOYSA-N
SMILES COC(=O)C12CC(C1)CCN2.Cl
Canonical SMILES COC(=O)C12CC(C1)CCN2.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Data

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic compound containing a nitrogen atom integrated into its ring structure. The following table summarizes the key identification parameters of this compound:

ParameterValue
CAS Number1392804-60-2
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.66 g/mol
IUPAC Namemethyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
InChIInChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H
InChIKeySTJZJNMZEARKOJ-UHFFFAOYSA-N
SMILESCOC(=O)C12CC(C1)CCN2.Cl

This compound belongs to the class of azabicyclic molecules, specifically featuring a 2-azabicyclo[3.1.1]heptane core structure with a methyl carboxylate group at position 1, formulated as a hydrochloride salt .

Structural Features

The structure of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride consists of:

  • A bicyclic framework denoted by the [3.1.1] notation, indicating a bicycle with bridges containing 3, 1, and 1 atoms respectively

  • A nitrogen atom at position 2 of the bicycle (hence "2-azabicyclo")

  • A methyl carboxylate (-COOCH₃) functional group at position 1

  • A hydrochloride (HCl) salt form that enhances solubility in polar solvents

The bicyclic structure creates a rigid three-dimensional framework that contributes to the compound's unique chemical and potentially biological properties .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is primarily governed by:

  • The secondary amine functionality (in salt form), which can participate in various nucleophilic reactions

  • The methyl ester group, which can undergo hydrolysis, transesterification, and reduction reactions

  • The rigid bicyclic framework, which imparts specific stereochemical constraints on reactions

Synthesis Methods

General Synthetic Approaches

The synthesis of azabicyclo[3.1.1]heptane derivatives, including methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, typically employs several key approaches as evidenced in the scientific literature:

  • Thermal or photochemical intramolecular [2+2] cycloaddition reactions

  • Metal-catalyzed cyclizations

  • Recyclization of 2-oxaspiro[3.3]heptanes

  • Double Mannich reaction of cyclobutanone derivatives

  • Cyclization of functionalized cyclobutane derivatives

Applications and Research Significance

Pharmaceutical Applications

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride and related azabicyclic compounds have shown significant potential in pharmaceutical research:

  • Building blocks for drug discovery: These compounds serve as valuable scaffolds in medicinal chemistry for the construction of more complex drug candidates

  • Peptidomimetic properties: Certain azabicyclic compounds, particularly those with the [3.1.1] bicyclic framework, have been investigated for their ability to mimic peptide conformations, making them potential candidates for peptidomimetic drug development

  • Neurochemical interactions: The rigid bicyclic structure containing a nitrogen atom provides potential binding opportunities with various neuroreceptors

Synthetic Utility

As a chemical building block, methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride offers several advantages:

  • The methyl ester functionality provides a convenient handle for further modifications

  • The secondary amine (as hydrochloride) can be deprotonated and further functionalized

  • The rigid bicyclic framework offers defined stereochemistry for stereoselective synthesis

Hazard StatementDescriptionGHS Category
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard statements are reported with 100% concordance from notifications to the ECHA C&L Inventory .

Precautionary Measures

The following precautionary statements are recommended when handling methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P312: Call a POISON CENTER/doctor if you feel unwell

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P362: Take off contaminated clothing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations

Related Compounds and Structural Analogs

Structural Isomers and Analogs

Several compounds structurally related to methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride have been reported in the literature:

  • Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS: 1389264-36-1): An isomer with the nitrogen atom at position 3 and the carboxylate group at position 6

  • 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 1169708-23-9): The free acid form of the target compound, without methylation and as the free base rather than hydrochloride salt

  • 2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride: A related derivative with a nitrile group in place of the methyl carboxylate

Substituted Derivatives

Various substituted derivatives of the 2-azabicyclo[3.1.1]heptane framework have been investigated, particularly in the context of pharmaceutical development:

  • 3-[(5-fluoropyridin-2-yl)oxymethyl]-2-azabicyclo[3.1.1]heptane derivatives: Compounds featuring additional functional groups at position 3 of the azabicyclic system

  • 4-methyl-3-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-2-azabicyclo[3.1.1]heptane derivatives: More complex analogs with pharmaceutical potential

SupplierCatalog NumberPackage SizePrice Range (2025)
Sigma-Aldrich (Enamine)ENAH961CDEB9-50MG50 mg$397.80
AK Scientific1225DWResearch quantitiesCustom quote
BLD PharmNot specifiedResearch quantitiesCustom quote
Cymit Quimica3D-SFC80460250 mgDiscontinued

The compound is typically supplied with a purity of 95% or higher and is intended for research purposes only .

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